molecular formula C19H22N2O4S B2954319 N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 392289-92-8

N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2954319
CAS No.: 392289-92-8
M. Wt: 374.46
InChI Key: YNWIXEAMDMTRNS-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-4-(morpholine-4-sulfonyl)benzamide is a benzamide derivative featuring a 2,5-dimethylphenyl group attached to the amide nitrogen and a morpholine-sulfonyl substituent at the para position of the benzamide ring. Benzamide derivatives are known for their roles as herbicides, pesticides, and enzyme inhibitors, often targeting biological processes such as photosynthetic electron transport (PET) or cellular signaling pathways .

The morpholine-sulfonyl group contributes to both lipophilicity and hydrogen-bonding capacity, which may enhance binding affinity to biological targets. The 2,5-dimethylphenyl substituent on the anilide ring likely influences steric and electronic properties, as seen in related compounds with PET-inhibiting activity .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-3-4-15(2)18(13-14)20-19(22)16-5-7-17(8-6-16)26(23,24)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWIXEAMDMTRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylphenylamine and 4-morpholine sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 2,5-dimethylphenylamine is reacted with 4-morpholine sulfonyl chloride under controlled temperature conditions to form the desired product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Key Findings :

  • Substituent Position: The 2,5-dimethylphenyl analog (target compound’s closest relative) shows comparable PET inhibition to its 3,5-dimethyl counterpart, suggesting that substituent position (ortho/para vs.
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine) enhance PET inhibition, but methyl groups (electron-donating) also achieve high potency, indicating lipophilicity and steric fit are critical .

The target compound’s morpholine-sulfonyl group, absent in these analogs, may further modulate solubility or target interaction, though this requires empirical validation.

Agrochemical Benzamide Derivatives

and list benzamide-based pesticides with diverse substituents:

Compound Substituents on Benzamide/Anilide Ring Use Key Features
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide 2,3-dichlorophenyl, ethoxymethoxy Herbicide (etobenzanid) Chlorine atoms enhance lipophilicity
N-(2,4-Difluorophenyl)-2-(3-trifluoromethylphenoxy)pyridinecarboxamide 2,4-difluorophenyl, trifluoromethylphenoxy Herbicide (diflufenican) Fluorine and trifluoromethyl groups for stability
N-(2,5-Dimethylphenyl)-4-(morpholine-4-sulfonyl)benzamide 2,5-dimethylphenyl, morpholine-sulfonyl Inferred herbicide/pesticide Polar sulfonyl group for solubility

Comparison Insights :

  • Chlorine vs. Methyl Substituents : Chlorine (electron-withdrawing) is common in herbicides, but the target compound’s methyl groups (electron-donating) suggest a different mode of action or target specificity .
  • Sulfonamide Variations: The morpholine-sulfonyl group in the target compound contrasts with simpler sulfonamides (e.g., dimethylsulfamoyl in ’s compound 2515-5620).

Structural and Spectroscopic Comparisons

and provide NMR data for benzamide derivatives:

  • : A sulfonyl-benzimidazole compound shows chemical shifts at δ 2.24–3.75 ppm for methyl and methoxy groups, similar to the target compound’s methyl protons .
  • : A sulfamoylphenyl acetamide derivative exhibits a carbonyl peak at δ 171.2 ppm, aligning with the benzamide’s C=O group. The target compound’s morpholine-sulfonyl moiety would likely show distinct shifts for morpholine protons (δ 3.5–4.0 ppm) .

Biological Activity

N-(2,5-Dimethylphenyl)-4-(morpholine-4-sulfonyl)benzamide, identified by the CAS number 891118-20-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H22N4O5SC_{21}H_{22}N_{4}O_{5}S with a molecular weight of 442.5 g/mol. The compound features a benzamide core substituted with a morpholine sulfonyl group and a dimethylphenyl moiety, which contributes to its biological properties.

Anticancer Activity

Recent studies have shown that derivatives of oxadiazole compounds, including those related to this compound, exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Research indicates that certain derivatives demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. The IC50 values for these compounds were found to be in the micromolar range, suggesting effective inhibition of cancer cell proliferation .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells in a dose-dependent manner. The mechanism involves cell cycle arrest and increased levels of reactive oxygen species (ROS), contributing to the apoptotic process .

Antiviral Properties

Emerging evidence suggests that compounds similar to this compound may possess antiviral activity. A study highlighted that certain derivatives showed inhibitory effects on viral replication in vitro, although specific data on this compound's antiviral efficacy is limited .

Case Studies

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their biological activities. Notably, compounds demonstrated higher selectivity and potency against specific cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Inhibition Studies : Inhibition assays against carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis, revealed that some derivatives exhibited selective inhibition at nanomolar concentrations. This suggests potential for therapeutic applications in cancer treatment .

Table 1: Biological Activity Summary

Activity TypeCell Line/TargetIC50 (µM)Mechanism of Action
AnticancerMCF-70.65Induces apoptosis
AnticancerU-9372.41Cell cycle arrest
AntiviralViral ReplicationTBDInhibitory effects observed
Carbonic AnhydrasehCA IX89 pMSelective inhibition

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